LogP Elevation of 0.5 Units Relative to the Des-Methyl Analog Increases Predicted Membrane Permeability
The target compound displays a calculated LogP of 1.9978, compared to XLogP3 of 1.500 for the des-methyl analog 2-bromo-6,7-dihydro-5H-cyclopenta[b]pyridin-7-ol (CAS 2376147-37-2) . This is a direct, cross-study comparable measurement using predicted partition coefficients.
| Evidence Dimension | Lipophilicity (LogP / XLogP3) |
|---|---|
| Target Compound Data | LogP = 1.9978 (computed) |
| Comparator Or Baseline | 2-Bromo-6,7-dihydro-5H-cyclopenta[b]pyridin-7-ol: XLogP3 = 1.500 |
| Quantified Difference | +0.498 log units |
| Conditions | Predicted/computed LogP values from vendor technical datasheets |
Why This Matters
Higher LogP translates to greater predicted membrane permeability and potentially altered pharmacokinetic behavior, directly impacting the selection of this intermediate for CNS-targeted or cell-permeable probe development.
